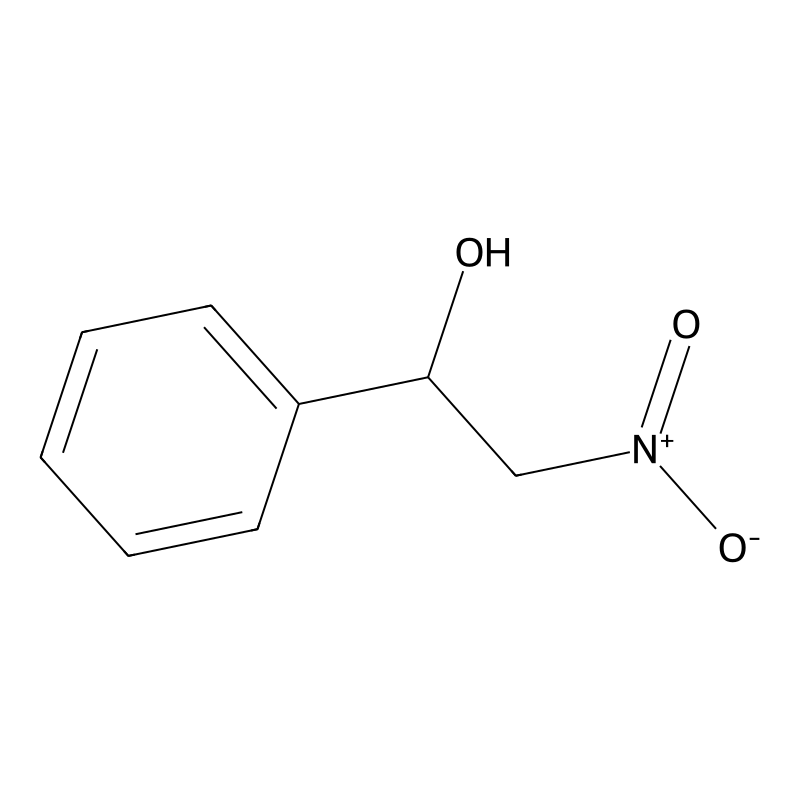

2-Nitro-1-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Properties:

-Nitro-1-phenylethanol is a chemical compound with the formula C₈H₉NO₃. It can be synthesized through various methods, including the nitroaldol condensation of phenylacetaldehyde and nitromethane.

This compound exhibits several interesting physical and chemical properties, including:

- Melting point: 84-85 °C Source: PubChem: )

- Density: 1.16 g/cm³ Source: Sigma-Aldrich:

- Solubility: Soluble in organic solvents like ethanol, methanol, and acetone, but slightly soluble in water Source: Sigma-Aldrich:

Potential Applications:

While 2-nitro-1-phenylethanol is not a commonly used chemical, it has been explored for potential applications in various scientific research fields, including:

- Organic synthesis: As a precursor to other nitroaromatic compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and functional materials [Source: Reference needed]

- Biological studies: As a substrate for enzymes involved in nitroreduction reactions, which can provide insights into cellular metabolism and detoxification processes [Source: Reference needed]

- Environmental studies: As a potential contaminant in industrial wastewaters, requiring investigation of its degradation pathways and potential environmental impact [Source: Reference needed]

2-Nitro-1-phenylethanol is a yellow oil that exhibits interesting chemical properties due to its functional groups. The presence of the nitro group contributes to its reactivity, particularly in nucleophilic substitution reactions. This compound is often studied for its potential applications in organic synthesis and pharmaceuticals .

- Henry Reaction: This reaction involves the addition of nitromethane to aldehydes or ketones, forming nitroalcohols. 2-Nitro-1-phenylethanol can be synthesized through this method, highlighting its utility in organic synthesis .

- Reduction Reactions: The compound can undergo reduction using sodium borohydride, leading to the formation of corresponding amines or alcohols .

- Asymmetric Synthesis: 2-Nitro-1-phenylethanol can also be produced through asymmetric synthesis methods, which are crucial for generating enantiomerically pure compounds for pharmaceutical applications .

Research indicates that 2-nitro-1-phenylethanol exhibits biological activity, particularly in enzyme inhibition studies. Its interaction with enzymes such as hydroxynitrile lyase has been examined, revealing its potential as a biochemical tool . Additionally, compounds with similar structures have shown various pharmacological effects, suggesting that 2-nitro-1-phenylethanol may have therapeutic potential.

The synthesis of 2-nitro-1-phenylethanol can be achieved through several methods:

- Henry Reaction: This is one of the most common methods, where nitromethane reacts with benzaldehyde under basic conditions to yield 2-nitro-1-phenylethanol .

- Catalytic Asymmetric Synthesis: Utilizing chiral catalysts can enhance the enantioselectivity of the synthesis process, producing either the (R)- or (S)-enantiomer selectively .

2-Nitro-1-phenylethanol finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic uses.

- Chemical Research: It is often used as a model compound in studies involving enzyme-catalyzed reactions and other chemical processes .

Studies have focused on the interactions of 2-nitro-1-phenylethanol with various biological molecules. For instance, its binding affinity with hydroxynitrile lyase has been modeled and studied using computational methods. These interactions can provide insights into its mechanism of action and potential applications in drug design .

Several compounds share structural similarities with 2-nitro-1-phenylethanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-phenylethanol | Contains an amino group instead of a nitro group | More basic due to amino functionality |

| 3-Nitro-1-phenylethanol | Nitro group at the meta position | Different reactivity profile compared to 2-nitro variant |

| 4-Nitro-1-phenylethanol | Nitro group at the para position | Exhibits different steric and electronic properties |

Each of these compounds exhibits unique reactivity and biological properties due to their differing functional groups and positions on the phenyl ring. The specific placement of functional groups significantly influences their chemical behavior and potential applications.

Henry Reaction-Based Synthesis

The primary route for synthesizing 2-nitro-1-phenylethanol is the Henry reaction (also known as the nitroaldol reaction), first discovered in 1895 by Belgian chemist Louis Henry. This classic carbon-carbon bond-forming reaction involves the combination of nitromethane and benzaldehyde in the presence of a base to form β-nitro alcohols.

The mechanism of the Henry reaction begins with the deprotonation of nitromethane on the α-carbon position, forming a nitronate. The pKa of most nitroalkanes is approximately 17. While this structure is nucleophilic both at the deprotonated carbon and at the oxy-anions of the nitro group, the carbon attacks the carbonyl compound of benzaldehyde. The resulting β-nitro alkoxide is then protonated by the conjugate acid of the base, yielding 2-nitro-1-phenylethanol.

A critical characteristic of the Henry reaction is its reversibility, as all steps in the reaction can proceed in either direction. This reversibility has driven significant research toward modifications that can drive the reaction to completion.

The standard reaction conditions typically involve:

- Nitromethane as both reagent and solvent

- A strong base catalyst such as sodium hydroxide or potassium hydroxide

- Room temperature or slightly elevated temperatures

- Reaction times ranging from several hours to days depending on catalyst and conditions

Recent advances have shown that microwave irradiation techniques can significantly improve yields and reduce reaction times compared to conventional heating methods. For example, researchers have achieved high yields of 2-nitro-1-phenylethanol in very short timeframes using microwave-assisted processes with specific catalysts.

| Reaction Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional heating | NaOEt | Room temperature | 2 days | 53 | |

| Microwave irradiation | Cu:Mg:Al-HT | 50 | 30 min | 85 | |

| Ultrasound-assisted | NaOEt | 50 | 8 h | 62 |

Enzymatic Catalysis Approaches

Enzymatic catalysis offers significant advantages in the synthesis of 2-nitro-1-phenylethanol, particularly when stereoselectivity is desired. Hydroxynitrile lyases (HNLs) have emerged as powerful biocatalysts for the enantioselective synthesis of both (R)- and (S)-enantiomers of 2-nitro-1-phenylethanol.

One notable example is the use of R-selective hydroxynitrile lyase from Arabidopsis thaliana (AtHNL), which accepts nitromethane as a donor in reactions with aromatic aldehydes to yield (R)-β-nitro alcohols in high enantiomeric excess. This reaction proceeds effectively in an aqueous-organic biphasic system, with n-butyl acetate (AcOBu) identified as the organic solvent yielding the highest enantioselectivity when combined with an optimum aqueous phase content of 50% (v/v).

Similarly, Granulicella tundricola HNL-3V (GtHNL-3V) enables the enantioselective synthesis of (R)-2-nitro-1-phenylethanol with exceptional enantiomeric excess (>99%) in biphasic systems using methyl tert-butyl ether (MTBE) saturated with potassium phosphate buffer.

Immobilization techniques have further enhanced the utility of these enzymes. For instance, GtHNL-3V immobilized on Celite R-633 demonstrates excellent recyclability over multiple reaction cycles, maintaining high yields and enantioselectivity when properly hydrated between uses.

![Synthesis of (R)-2-nitro-1-phenylethanol using different enzyme loadings on Celite R-633]

The immobilization of AtHNL by physical adsorption onto inexpensive Celite®545 has been shown to improve the total turnover number by 2.3-fold compared to the free enzyme catalysis. Furthermore, immobilization enhances pH stability, allowing the catalyst to function effectively at pH levels (4.5-5.0) where the free enzyme would typically become inactive.

Biotransformation and Microbial Conversion

Biotransformation provides an eco-friendly approach to synthesizing derivatives of 2-nitro-1-phenylethanol. Research has demonstrated the successful conversion of 1-nitro-2-phenylethane to 2-phenylethanol using fungi isolated from the Brazilian Amazon.

A significant study utilized four species of fungi for this biotransformation:

- Lasiodiplodia caatinguensis (phytopathogenic fungus from Citrus sinensis)

- Colletotrichum sp. (phytopathogenic fungus from Euterpe oleracea)

- Aspergillus flavus

- Rigidoporus lineatus (isolated from copper mining waste)

The biotransformation process fundamentally changes the molecular reactivity of the compound, converting it from an electrophilic to a nucleophilic species. This transformation affects the vibrational spectra of donor and acceptor groups, particularly in different solvent environments.

Catalytic Systems for Asymmetric Synthesis

Asymmetric synthesis of 2-nitro-1-phenylethanol has attracted considerable attention due to the importance of enantiopure β-nitro alcohols in pharmaceutical development. Various catalytic systems have been developed to achieve high enantioselectivity.

Copper(II) complexes with chiral ligands have proven particularly effective for asymmetric Henry reactions. For example, C2-symmetric chiral diamine-copper(II) complexes can catalyze the formation of (S)-2-nitro-1-phenylethanol with yields up to 75% and enantiomeric excesses of 92%. The effectiveness of these catalysts depends on factors such as solvent choice, temperature, and ligand structure.

Another approach utilizes copper(II) complexes with bis(trans-cyclohexane-1,2-diamine) ligands, which can yield either (R)-2-nitro-1-phenylethanol (up to 89% ee) or (S)-2-nitro-1-phenylethanol (89% ee) depending on the specific ligand structure and reaction conditions.

Solid base catalysts have also demonstrated effectiveness in the Henry reaction. Notably, Cu:Mg:Al-HT catalysts (also known as hydrotalcite) and their thermally activated forms (calcined) show excellent activity in promoting the formation of 2-nitro-1-phenylethanol. Among these, calcined Cu:Al 3:1 (HT-5) has shown particularly promising results.

Enzymatic Resolution Mechanisms

Enzymatic resolution mechanisms for 2-nitro-1-phenylethanol primarily involve hydroxynitrile lyases, which demonstrate remarkable selectivity in both synthetic and kinetic resolution processes [1] [11]. The R-selective hydroxynitrile lyase from Arabidopsis thaliana has emerged as a particularly effective biocatalyst for the synthesis of (R)-β-nitro alcohols through the Henry reaction [11]. This enzyme accepts nitromethane as a donor in reactions with aromatic aldehydes to yield (R)-β-nitro alcohols in aqueous-organic biphasic systems [11].

The optimization of reaction conditions for hydroxynitrile lyase-catalyzed stereoselective carbon-carbon bond cleavage of racemic 2-nitro-1-phenylethanol has been extensively studied [1]. The process produces (S)-2-nitro-1-phenylethanol together with benzaldehyde and nitromethane, largely from the R enantiomer, achieving up to 99 percent enantiomeric excess and 47 percent conversion [1]. This represents the fastest hydroxynitrile lyase-catalyzed route known for the synthesis of (S)-β-nitro alcohols [1].

Granulicella tundricola hydroxynitrile lyase variant 3V has demonstrated exceptional performance in the enantioselective synthesis of (R)-2-nitro-1-phenylethanol [25]. When immobilized on Celite R-633, this enzyme achieves greater than 99 percent enantiomeric excess in biphasic systems using methyl tert-butyl ether and potassium phosphate buffer [25]. The enzyme loading significantly affects reaction outcomes, with higher loadings providing improved yields while maintaining excellent enantioselectivity [25].

Table 1: Hydroxynitrile Lyase Performance in 2-Nitro-1-phenylethanol Synthesis

| Enzyme Source | Product Configuration | Enantiomeric Excess (%) | Conversion (%) | Reaction Time |

|---|---|---|---|---|

| Arabidopsis thaliana HNL | (S) | 99 | 47 | Variable [1] |

| Granulicella tundricola HNL-3V | (R) | >99 | 80-90 | 2-20 h [25] |

| Hevea brasiliensis HNL | (S) | Moderate | Limited | Extended [1] |

Kinetic Resolution via Hydrolases

Kinetic resolution of 2-nitro-1-phenylethanol using hydrolases represents a well-established approach for obtaining enantiopure β-nitro alcohols [8]. Various hydrolases have been examined for the enzymatic kinetic resolution of nitro alcohols, including immobilized enzymes from Burkholderia cepacia, which show high activity and enantioselectivity [8]. The Pseudomonas cepacia lipase has proven most effective as a catalyst for kinetic bioresolution processes [8].

The hydrolase-mediated kinetic resolution typically involves transesterification reactions where one enantiomer of the alcohol is converted to its corresponding acetate while the other remains unreacted [8]. Burkholderia cepacia lipase catalyzes enantioselective transesterification to produce (R)-enantiopure 2-nitro alcohols with selectivity factors exceeding 200 . The process demonstrates remarkable efficiency in separating enantiomers based on differential reaction rates [12].

Dynamic combinatorial biocatalytic resolution processes have been developed where aromatic aldehydes react with 2-nitropropane in the presence of triethylamine and are subsequently resolved with Pseudomonas cepacia hydrolase using para-chlorophenyl acetate as the acyl donor [8]. This approach achieves enantioselectivities up to 99 percent enantiomeric excess [8]. The method has been expanded to convert kinetic bioresolution processes to one-pot reactions combining nitroaldol Henry reactions with dynamic kinetic enzyme-mediated resolution [8].

Table 2: Hydrolase-Mediated Kinetic Resolution Results

| Hydrolase Source | Substrate | Reaction Time (h) | Alcohol ee (%) | Acetate ee (%) | E-value |

|---|---|---|---|---|---|

| Burkholderia cepacia | Benzaldehyde-derived | 48 | 85 (R) | - | - |

| Pseudomonas cepacia | n-Butanal-derived | 24 | 85 (R) | 83 (S) | 51 |

| Pseudomonas cepacia | n-Hexanal-derived | 24 | 94 (R) | 84 (S) | 53 |

Asymmetric Catalysis with Chiral Copper Complexes

Chiral copper complexes have emerged as highly effective catalysts for the asymmetric synthesis of 2-nitro-1-phenylethanol through the Henry reaction [3] [13]. Bis(oxazoline)-copper complexes represent one of the most successful catalyst systems, with copper acetate bis(oxazoline) combinations providing excellent activities and enantioselectivities [13]. The optimization of reaction conditions typically involves ethanol as solvent at room temperature with 5 mol percent catalyst loading [13].

The copper(II) complex of bis(trans-cyclohexane-1,2-diamine)-based ligands has demonstrated remarkable performance in catalyzing the Henry reaction of benzaldehyde with nitromethane to produce (R)-2-nitro-1-phenylethanol [14]. These catalysts achieve good yields and high enantioselectivity, though reaction rates can be relatively slow [3]. The ligand-to-copper ratio of 1:1 has been identified as optimal, with mononuclear complexes serving as the main catalytic species [3].

Chiral amino alcohols supported on mesoporous silicas have been synthesized and evaluated as heterogeneous catalysts for copper-catalyzed nitroaldol reactions [15]. These heterogenized chiral copper(II) complexes prove effective as recyclable catalysts, producing nitroaldol products with remarkably high enantioselectivity of 99 percent or greater and excellent yields [15]. The presence of achiral and chiral bases as additives immensely influences both activity and enantioselectivity [15].

Table 3: Copper Complex Catalyzed Asymmetric Henry Reaction Results

| Ligand Type | Copper Salt | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| Bis(oxazoline) | Cu(OAc)₂ | 20 | 72 | 83 | 90 | (R) [13] |

| Trans-cyclohexane-1,2-diamine | Cu(OAc)₂ | 0 | 72 | 72 | 89 | (R) [14] |

| Amino alcohol/silica | Cu(OAc)₂ | RT | Variable | ≥90 | ≥99 | Variable [15] |

Dynamic Kinetic Resolution in Flow Systems

Dynamic kinetic resolution in flow systems represents an advanced approach that combines kinetic resolution with in-situ racemization to achieve theoretical yields of 100 percent for the desired enantiomer [19] [23]. The continuous flow dynamic kinetic resolution of secondary alcohols has been successfully demonstrated using packed-bed reactors containing both lipase and racemization catalysts [23]. This methodology circumvents compatibility issues between different catalyst systems through careful reactor design [23].

The application of flow chemistry to nitroaldol reactions offers significant advantages including enhanced mixing, improved temperature control, and reduced reaction times [22]. Flow conditions allow for precise control of residence time, which is crucial for minimizing unwanted elimination reactions that can occur with extended exposure to basic conditions [22]. The safe use of nitromethane in flow systems has been demonstrated with residence times of 30 minutes at room temperature providing excellent results [22].

Batch and flow nitroaldol synthesis catalyzed by immobilized Granulicella tundricola hydroxynitrile lyase has been comprehensively studied [25]. While flow systems commonly enable process intensification, the high concentration and low polarity of nitromethane may not maintain constant water activity on the immobilized enzyme [25]. Comparative studies show that batch systems display superior space-time-yield per milligram of enzyme compared to flow systems at equivalent conditions [25].

Table 4: Batch versus Flow System Performance Comparison

| System Type | Flow Rate (mL/min) | Space-Time-Yield (g L⁻¹h⁻¹mg enzyme⁻¹) | Stability | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Batch | - | 0.10 | High | >99 [25] |

| Flow | 0.1 | 0.02 | Moderate | >99 [25] |

| Flow | 0.01 | 0.003 | Improved | >99 [25] |